1-(3,4-Dimethylphenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine
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Overview
Description
1-(3,4-Dimethylphenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine is a synthetic organic compound characterized by its unique structural components. This compound features a phthalazine core substituted with a 3,4-dimethylphenyl group and a 3-(trifluoromethyl)phenoxy group. Its distinct chemical structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Phthalazine Core:
- Starting from phthalic anhydride, the phthalazine core can be synthesized through a cyclization reaction with hydrazine.
- Reaction conditions: Reflux in ethanol or another suitable solvent.
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Substitution with 3,4-Dimethylphenyl Group:
- The phthalazine core is then subjected to a Friedel-Crafts alkylation reaction with 3,4-dimethylbenzene.
- Reaction conditions: Use of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
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Attachment of the 3-(Trifluoromethyl)phenoxy Group:
- The final step involves the nucleophilic aromatic substitution of the phthalazine derivative with 3-(trifluoromethyl)phenol.
- Reaction conditions: Base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethylphenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine can undergo various chemical reactions, including:
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Oxidation: The methyl groups on the phenyl ring can be oxidized to form carboxylic acids.
- Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
- Major products: Corresponding carboxylic acids.
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Reduction: The nitro groups, if present, can be reduced to amines.
- Common reagents: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
- Major products: Corresponding amines.
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Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
- Common reagents: Nucleophiles such as amines or thiols.
- Major products: Substituted derivatives.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a potent candidate for drug development.
Comparison with Similar Compounds
1-(3,4-Dimethylphenyl)-4-phenoxyphthalazine: Lacks the trifluoromethyl group, which may result in different chemical properties and biological activities.
1-(3,4-Dimethylphenyl)-4-[4-(trifluoromethyl)phenoxy]phthalazine: Similar structure but with the trifluoromethyl group in a different position, potentially altering its reactivity and interactions.
Uniqueness: 1-(3,4-Dimethylphenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine is unique due to the specific positioning of its substituents, which can significantly influence its chemical behavior and biological activity. The presence of both dimethyl and trifluoromethyl groups provides a balance of hydrophobic and electron-withdrawing properties, making it a versatile compound in various research applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N2O/c1-14-10-11-16(12-15(14)2)21-19-8-3-4-9-20(19)22(28-27-21)29-18-7-5-6-17(13-18)23(24,25)26/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPLHOWUAMMWJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=CC(=C4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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